Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one
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Overview
Description
Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one is a spirocyclic compound characterized by a unique structure where a 1,3-dioxolane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one typically involves the reaction of isatin with 2-chloroethanol in the presence of anhydrous potassium carbonate (K2CO3) as a promoter. The reaction is carried out in acetonitrile, and the product is obtained with high yield . The reaction mechanism involves the formation of an intermediate, which undergoes intramolecular cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: This compound shares a similar spirocyclic structure but differs in the indole moiety.
Spiro[1,3-dioxolane-2,2’-indol]-3’(1’H)-one: Another similar compound with a different substitution pattern on the indole ring.
Uniqueness
Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one is unique due to its specific fusion of the 1,3-dioxolane ring with the indene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-2H-indene]-1'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-11(13-5-6-14-11)9-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRQEABFLNCFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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